3-Chloro-6-fluoro-2-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-fluoro-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPIHPRJTXORCRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-6-fluoro-2-methylpyridine: A Core Building Block for Modern Drug Discovery

Introduction: The Strategic Value of Halogenated Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile.[1] The strategic incorporation of halogen atoms, particularly fluorine and chlorine, onto this versatile heterocycle offers a powerful tool for fine-tuning a molecule's physicochemical and biological properties.[2][3] Fluorine, with its high electronegativity and small size, can enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[4][5] Chlorine provides a reactive handle for further molecular elaboration through various cross-coupling reactions.[6]

This guide provides an in-depth analysis of 3-Chloro-6-fluoro-2-methylpyridine , a substituted pyridine that combines these features. As a functionalized building block, it presents multiple avenues for synthetic diversification, making it a molecule of significant interest for researchers, scientists, and drug development professionals. We will explore its core chemical properties, plausible synthetic routes, predictable reactivity, and its potential applications in the synthesis of complex pharmaceutical intermediates.

Core Chemical and Physical Properties

3-Chloro-6-fluoro-2-methylpyridine is a distinct chemical entity whose properties are defined by the interplay of its substituents on the pyridine ring. While extensive experimental data for this specific isomer is not widely published, its fundamental properties can be established, and others can be reliably predicted based on well-understood chemical principles.

Below is a summary of the known and computed properties for 3-Chloro-6-fluoro-2-methylpyridine.

| Property | Value | Source |

| IUPAC Name | 3-Chloro-6-fluoro-2-methylpyridine | - |

| CAS Number | 1214342-64-9 | [7][8][9] |

| Molecular Formula | C₆H₅ClFN | [8][9] |

| Molecular Weight | 145.56 g/mol | [8] |

| Purity | Typically ≥98% | [7][10] |

| MDL Number | MFCD13185447 | [7] |

| Predicted XLogP3 | ~2.3 | (Computed) |

| Predicted Boiling Point | ~180-200 °C | (Estimated) |

| Appearance | Colorless to Light Yellow Liquid/Solid | (Typical) |

Note: Some physical properties like boiling point and XLogP3 are estimated based on structurally similar compounds, such as 6-Chloro-3-fluoro-2-methylpyridine.[11] Experimental verification is recommended.

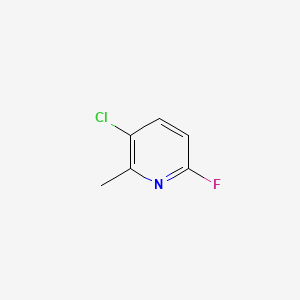

Caption: Chemical Structure of 3-Chloro-6-fluoro-2-methylpyridine.

Spectroscopic Profile (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the protons at the C4 and C5 positions. The methyl group at C2 will appear as a singlet in the aliphatic region (~2.5 ppm). The aromatic protons will be doublets due to coupling with each other and may show further splitting due to coupling with the fluorine atom.

-

¹³C NMR: The carbon spectrum will display six signals for the six carbons of the pyridine ring. The chemical shifts will be influenced by the attached substituents. The carbon bearing the fluorine (C6) will exhibit a large C-F coupling constant.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom at the C6 position.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) at m/z 145. A characteristic M+2 peak with approximately one-third the intensity of the M+ peak will be observed due to the isotopic abundance of ³⁷Cl.

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted pyridines often requires a multi-step approach. A plausible and efficient synthetic pathway to 3-Chloro-6-fluoro-2-methylpyridine can be designed starting from a readily available precursor like 2-amino-6-chloro-3-methylpyridine. The key transformation is a Balz-Schiemann reaction or a variation thereof to introduce the fluorine atom.

Proposed Synthetic Workflow:

Caption: Proposed synthesis of 3-Chloro-6-fluoro-2-methylpyridine.

Detailed Experimental Protocol (Hypothetical):

-

Diazotization: 2-Amino-6-chloro-3-methylpyridine is dissolved in an aqueous solution of tetrafluoroboric acid (HBF₄) and cooled to 0-5 °C in an ice bath.

-

Causality: The low temperature is critical to prevent the premature decomposition of the highly reactive diazonium salt intermediate. HBF₄ serves as both the acid and the source of the tetrafluoroborate counter-ion.

-

-

A cooled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the pyridine solution while maintaining the low temperature.

-

Causality: The slow addition of NaNO₂ controls the exothermic diazotization reaction, converting the primary amine into a diazonium group (-N₂⁺).

-

-

Formation and Isolation of Diazonium Salt: The resulting diazonium tetrafluoroborate salt often precipitates from the solution. The solid is collected by filtration and washed with cold ether.

-

Causality: Isolating the diazonium salt allows for a cleaner subsequent reaction by removing excess reagents.

-

-

Thermal Decomposition (Balz-Schiemann Reaction): The isolated diazonium salt is gently heated. The decomposition releases nitrogen gas and results in the formation of the C-F bond.

-

Causality: This is the core fluorination step. The tetrafluoroborate anion acts as the fluoride source, delivering F⁻ to the aromatic ring in a nucleophilic substitution reaction, with the excellent leaving group N₂ departing.

-

-

Purification: The crude product is purified using standard techniques such as distillation or column chromatography to yield pure 3-Chloro-6-fluoro-2-methylpyridine.

Reactivity and Synthetic Utility in Drug Development

The synthetic value of 3-Chloro-6-fluoro-2-methylpyridine lies in the differential reactivity of its halogen substituents. This allows for selective, site-specific modifications, which is a crucial aspect of structure-activity relationship (SAR) studies in drug discovery.

Caption: Key reaction pathways for 3-Chloro-6-fluoro-2-methylpyridine.

A. Palladium-Catalyzed Cross-Coupling at the C3-Position (C-Cl Bond)

The carbon-chlorine bond at the 3-position is the primary site for palladium-catalyzed cross-coupling reactions. The general reactivity trend for halogens in the rate-determining oxidative addition step is I > Br > Cl.[12] While more challenging to activate than the corresponding bromide, advancements in ligand design have made the coupling of aryl chlorides routine.[13]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond, enabling the introduction of various aryl or alkyl groups.[14]

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds by coupling with a wide range of primary or secondary amines, a crucial transformation for synthesizing many biologically active molecules.[14]

-

Sonogashira Coupling: The C-Cl bond can be coupled with terminal alkynes using a palladium/copper co-catalyst system to introduce alkynyl moieties.[14]

B. Nucleophilic Aromatic Substitution (SNAr) at the C6-Position (C-F Bond)

The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr).[15] This effect is enhanced by the electron-withdrawing nature of the halogen substituents. In SNAr, the reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged Meisenheimer complex intermediate.[16]

The reactivity of the leaving group in SNAr often follows the trend F > Cl > Br > I, because the highly electronegative fluorine atom strongly polarizes the C-F bond and is better able to stabilize the developing negative charge in the transition state.[12] Therefore, the C6-position, bearing the fluorine atom, is the more likely site for SNAr. Strong nucleophiles such as alkoxides (RO⁻), thiolates (RS⁻), or amines (R₂NH) can displace the fluoride, providing a direct route to introduce heteroatom substituents at this position.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Chloro-6-fluoro-2-methylpyridine is not widely available, the hazard profile can be inferred from structurally related compounds like 6-Chloro-3-fluoro-2-methylpyridine.[11]

-

Hazard Classification (Predicted):

Recommended Handling Protocol:

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move person to fresh air and keep comfortable for breathing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek medical advice if symptoms persist.

-

Conclusion

3-Chloro-6-fluoro-2-methylpyridine is a strategically designed chemical intermediate that offers significant advantages for medicinal chemists and drug development professionals. Its defined stereochemistry and the differential reactivity of its two halogen atoms provide a versatile platform for controlled, site-selective modifications. The ability to perform cross-coupling reactions at the C3-chloro position and nucleophilic aromatic substitutions at the C6-fluoro position enables the rapid generation of diverse molecular libraries for biological screening. A thorough understanding of its properties and reactivity is key to unlocking its full potential as a core building block in the synthesis of next-generation therapeutics.

References

- The Role of Fluorinated Pyridine Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- A Comparative Guide to the Reactivity of 2- Bromo-4-methylpyridine and 2-Chloro-4 - methylpyridine. (n.d.). Benchchem.

-

3-chloro-6-fluoro-2-methylpyridine price & availability. (n.d.). MOLBASE. Retrieved from [Link]

-

3-CHLORO-6-FLUORO-2-METHYLPYRIDINE. (n.d.). ChemBK. Retrieved from [Link]

-

3-Chloro-6-fluoro-2-methylpyridine. (n.d.). Amagene. Retrieved from [Link]

- Lai, C.-A., et al. (2024). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones.

- Liao, H.-H., et al. (2024).

- Fevig, J. M., et al. (2006). The discovery of fluoropyridine-based inhibitors of the factor VIIa/TF complex--Part 2. Bioorganic & Medicinal Chemistry Letters.

- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science.

- Fluorine in drug discovery: Role, design and case studies. (2025). International Journal of Pharmacy and Pharmaceutical Science.

- Corley, E. G., & Dreher, S. D. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.

- Stevens, E. (2019).

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Cantillo, D., & Kappe, C. O. (2017).

- Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde. (n.d.). PrepChem.com.

- OpenStax. (2023). 16.

-

6-Chloro-3-fluoro-2-methylpyridine. (n.d.). PubChem. Retrieved from [Link]

- Deoxygenative Asymmetric Cyanation with P(OEt)3 Employing Cooperative Photoredox Catalysis and Copper Catalysis. (2026). American Chemical Society.

-

3-Chloro-2-methylpyridine. (n.d.). PubChem. Retrieved from [Link]

- Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. (2004).

- Dube, P., et al. (2015).

- Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. (2017).

- Kambe, N., Iwasaki, T., & Terao, J. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CAS 1214342-64-9 | 3H32-7-BE | MDL MFCD13185447 | 3-Chloro-6-fluoro-2-methylpyridine | SynQuest Laboratories [synquestlabs.com]

- 8. molbase.com [molbase.com]

- 9. chembk.com [chembk.com]

- 10. 3-Chloro-6-fluoro-2-methylpyridine - CAS:1214342-64-9 - 阿镁生物 [amaybio.com]

- 11. 6-Chloro-3-fluoro-2-methylpyridine | C6H5ClFN | CID 19867376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Pd-catalyzed cross-coupling reactions of alkyl halides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

An In-Depth Technical Guide to 3-Chloro-6-fluoro-2-methylpyridine (CAS No. 1214342-64-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Halogenated Pyridine Building Block

3-Chloro-6-fluoro-2-methylpyridine is a halogenated pyridine derivative that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring chloro, fluoro, and methyl groups on the pyridine ring, imparts specific reactivity and physicochemical properties that make it an attractive intermediate for the development of novel compounds in the pharmaceutical and agrochemical industries. The presence of two distinct halogen atoms at positions 3 and 6 offers orthogonal reactivity, allowing for selective functionalization through various cross-coupling reactions. This guide provides a comprehensive overview of the technical aspects of 3-Chloro-6-fluoro-2-methylpyridine, including its properties, synthesis, reactivity, and applications, with a focus on its utility in drug discovery and development.

Physicochemical Properties

The physical and chemical properties of 3-Chloro-6-fluoro-2-methylpyridine are crucial for its handling, storage, and application in synthetic chemistry. A summary of its key properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 1214342-64-9 | [1] |

| Molecular Formula | C₆H₅ClFN | [1] |

| Molecular Weight | 145.56 g/mol | [1] |

| Appearance | Not specified (often a solid or liquid at room temperature) | |

| Purity | Typically >98% | [1] |

Note: Experimental data for properties such as melting point, boiling point, and solubility are not widely available in public literature and should be determined empirically or obtained from the supplier's certificate of analysis.

Synthesis and Reactivity

While specific, detailed synthetic procedures for 3-Chloro-6-fluoro-2-methylpyridine are not extensively documented in peer-reviewed literature, its synthesis can be conceptually designed based on established pyridine chemistry. A plausible synthetic route could involve the construction of the substituted pyridine ring followed by halogenation and fluorination steps. The reactivity of this molecule is largely dictated by the electronic effects of its substituents. The electron-withdrawing nature of the chlorine and fluorine atoms makes the pyridine ring susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen atom.

The presence of both a chloro and a fluoro group offers differential reactivity for cross-coupling reactions. For instance, the carbon-chlorine bond is generally more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 3-position.

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of a functionalized pyridine derivative starting from a halogenated pyridine like 3-Chloro-6-fluoro-2-methylpyridine.

Caption: Conceptual reaction pathways for 3-Chloro-6-fluoro-2-methylpyridine.

Applications in Drug Discovery and Development

Halogenated pyridines are a cornerstone in medicinal chemistry due to their ability to serve as versatile scaffolds for the synthesis of biologically active molecules. The specific substitution pattern of 3-Chloro-6-fluoro-2-methylpyridine makes it a potentially valuable intermediate in the synthesis of novel therapeutic agents. The chloro and fluoro substituents can modulate the pharmacokinetic properties of a drug candidate, such as its metabolic stability and membrane permeability. Furthermore, these halogen atoms can participate in halogen bonding, which can contribute to the binding affinity of a ligand to its protein target.

While specific examples of marketed drugs derived directly from 3-Chloro-6-fluoro-2-methylpyridine are not readily found in the public domain, its structural motifs are present in a wide range of bioactive compounds. Its utility lies in its potential as a starting material for the synthesis of compound libraries for high-throughput screening and subsequent lead optimization in drug discovery programs targeting various diseases.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Chloro-6-fluoro-2-methylpyridine. Although a comprehensive, verified Material Safety Data Sheet (MSDS) for this specific CAS number is not widely available, data from structurally related compounds suggest that it should be handled with care.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

It is imperative to consult the supplier-specific Safety Data Sheet for detailed and up-to-date safety and handling information before use.

Spectroscopic Characterization

Spectroscopic data is essential for the verification of the identity and purity of 3-Chloro-6-fluoro-2-methylpyridine. While a publicly available, comprehensive set of spectra for this specific compound is limited, the expected spectroscopic features can be predicted based on its structure.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the protons of the methyl group. The chemical shifts and coupling patterns will be influenced by the adjacent chloro, fluoro, and methyl substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the six carbon atoms in the molecule, with their chemical shifts being characteristic of their electronic environment.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (145.56 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Researchers should perform their own analytical characterization to confirm the identity and purity of any purchased or synthesized material.

Conclusion

3-Chloro-6-fluoro-2-methylpyridine is a valuable, albeit not extensively documented, chemical intermediate with significant potential in the fields of medicinal and materials chemistry. Its unique substitution pattern offers a versatile platform for the synthesis of complex molecules. As with many specialized chemical building blocks, a thorough understanding of its properties, reactivity, and safe handling procedures is crucial for its effective and safe utilization in research and development.

References

-

Molbase. 3-chloro-6-fluoro-2-methylpyridine 1214342-64-9. [Link]

Sources

An In-Depth Technical Guide to 3-Chloro-6-fluoro-2-methylpyridine: Structure, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the heterocyclic compound 3-Chloro-6-fluoro-2-methylpyridine. We will delve into its molecular architecture, discuss the strategic considerations for its chemical synthesis, and explore its utility as a versatile intermediate in the creation of complex, high-value molecules.

Introduction: The Strategic Value of Halogenated Pyridines

Substituted pyridines are fundamental scaffolds in modern chemistry, forming the core of countless pharmaceutical and agrochemical agents. The strategic placement of halogen atoms, particularly chlorine and fluorine, on the pyridine ring imparts unique physicochemical properties and provides reactive handles for further molecular elaboration. 3-Chloro-6-fluoro-2-methylpyridine is a prime example of such a functionalized building block. Its specific arrangement of a nucleophilic substitution-prone chloro group, a metabolically robust and electronically-influential fluoro group, and a sterically significant methyl group makes it a valuable synthon for constructing complex molecular targets. This guide provides an expert perspective on its structure and a plausible, mechanistically-grounded synthetic strategy.

Molecular Identity and Physicochemical Properties

The precise identity and physical characteristics of a chemical entity are foundational to its application in synthesis. 3-Chloro-6-fluoro-2-methylpyridine is a distinct isomer with the substituents arranged as named.

Chemical Structure

The structure of 3-Chloro-6-fluoro-2-methylpyridine is defined by a pyridine ring substituted at the 2-, 3-, and 6-positions.

Caption: 2D Structure of 3-Chloro-6-fluoro-2-methylpyridine.

Core Properties

A summary of the key identifiers and computed physical properties for 3-Chloro-6-fluoro-2-methylpyridine is presented below.

| Property | Value | Source |

| IUPAC Name | 3-Chloro-6-fluoro-2-methylpyridine | - |

| CAS Number | 1214342-64-9 | [1] |

| Molecular Formula | C₆H₅ClFN | [1] |

| Molecular Weight | 145.56 g/mol | [1] |

| Appearance | Expected to be a liquid or low-melting solid | (Inferred) |

| Canonical SMILES | CC1=C(C=CC(=N1)F)Cl | - |

| InChI Key | Not readily available | - |

Synthesis Pathway: A Strategic Approach

While specific, scaled-up manufacturing procedures for 3-Chloro-6-fluoro-2-methylpyridine are often proprietary, a robust synthetic route can be designed based on well-established principles of pyridine chemistry. The following proposed pathway leverages common and reliable transformations, reflecting a practical approach to obtaining this target molecule.

The core strategy involves the diazotization of a suitably substituted aminopyridine, followed by a fluoro-dediazoniation (Balz-Schiemann type reaction). This is a field-proven method for the regioselective introduction of fluorine onto an aromatic ring.

Overall Synthetic Workflow

The proposed synthesis starts from the precursor 3-Chloro-2-methylpyridin-6-amine and proceeds via a diazonium salt intermediate.

Sources

Spectroscopic Characterization of 3-Chloro-6-fluoro-2-methylpyridine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Chloro-6-fluoro-2-methylpyridine. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical and practical aspects of analyzing this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure technical accuracy and trustworthiness.

Introduction

3-Chloro-6-fluoro-2-methylpyridine is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to the unique electronic properties imparted by its halogen and methyl substituents. Accurate structural elucidation and purity assessment are paramount for its application. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure and connectivity. This guide will detail the expected spectroscopic data and the methodologies to obtain them.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 3-Chloro-6-fluoro-2-methylpyridine, both ¹H and ¹³C NMR will provide critical information about the proton and carbon environments within the molecule.

¹H NMR Spectroscopy: Predicted Spectrum and Interpretation

Based on the structure of 3-Chloro-6-fluoro-2-methylpyridine, we can predict the following features in its ¹H NMR spectrum:

-

Methyl Protons (C2-CH₃): A singlet integrating to three protons is expected. The electron-withdrawing nature of the pyridine ring and the adjacent chloro and fluoro groups will likely shift this signal downfield compared to a methyl group on a simple aromatic ring.

-

Aromatic Protons (H4 and H5): Two signals are expected in the aromatic region, each integrating to one proton. These protons form an AX spin system and will appear as doublets due to coupling to each other. The proton at position 5 (H5) is expected to be further downfield due to the deshielding effect of the adjacent fluorine atom. The proton at position 4 (H4) will be influenced by the adjacent chlorine.

Table 1: Predicted ¹H NMR Data for 3-Chloro-6-fluoro-2-methylpyridine

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| C2-CH ₃ | 2.3 - 2.6 | Singlet (s) | 3H |

| H 4 | 7.0 - 7.5 | Doublet (d) | 1H |

| H 5 | 7.5 - 8.0 | Doublet (d) | 1H |

¹³C NMR Spectroscopy: Predicted Spectrum and Interpretation

The ¹³C NMR spectrum will show six distinct signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the substituents and their position on the pyridine ring.[1][2][3][4][5]

-

C2: This carbon, bearing the methyl group, will be significantly influenced by the adjacent nitrogen and chlorine atoms.

-

C3: Bonded to the chlorine atom, this carbon will experience a downfield shift.

-

C4 & C5: These carbons will appear in the aromatic region, with their shifts influenced by the adjacent substituents.

-

C6: Directly attached to the highly electronegative fluorine atom, this carbon will exhibit a large downfield chemical shift and will likely appear as a doublet due to one-bond C-F coupling.

-

Methyl Carbon (C2-CH₃): This signal will appear in the aliphatic region.

Table 2: Predicted ¹³C NMR Data for 3-Chloro-6-fluoro-2-methylpyridine

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (in ¹³C{¹H} NMR) |

| C H₃ | 15 - 25 | Singlet |

| C 2 | 150 - 160 | Singlet |

| C 3 | 125 - 135 | Singlet |

| C 4 | 120 - 130 | Singlet |

| C 5 | 135 - 145 | Singlet |

| C 6 | 160 - 170 | Doublet (due to ¹JC-F) |

Experimental Protocol for NMR Spectroscopy

A meticulously prepared sample is crucial for obtaining a high-quality NMR spectrum.[6][7][8][9][10]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 3-Chloro-6-fluoro-2-methylpyridine into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[7][10] The choice of solvent is critical as it can influence the chemical shifts.[7]

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[8][9][10]

-

The final sample height in the NMR tube should be approximately 4-5 cm.[6][9]

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which results in sharp, well-resolved peaks.[7]

-

Acquire the ¹H NMR spectrum, typically with 8 to 16 scans.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required to achieve a good signal-to-noise ratio.

-

Caption: NMR Spectroscopy Experimental Workflow.

Part 2: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups and bonding within a molecule.[11] The infrared spectrum of 3-Chloro-6-fluoro-2-methylpyridine will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Predicted IR Spectrum and Interpretation

The IR spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). Key predicted absorptions for 3-Chloro-6-fluoro-2-methylpyridine are:

-

C-H stretching: Vibrations from the methyl group and aromatic C-H bonds will appear around 3100-2850 cm⁻¹.

-

C=N and C=C stretching: The pyridine ring will show a series of characteristic sharp bands in the 1600-1400 cm⁻¹ region.

-

C-F stretching: A strong absorption band is expected in the 1100-1000 cm⁻¹ region due to the C-F bond.

-

C-Cl stretching: A strong to medium absorption is expected in the 800-600 cm⁻¹ region.

Table 3: Predicted FTIR Absorption Bands for 3-Chloro-6-fluoro-2-methylpyridine

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (CH₃) | 2980 - 2850 | Medium |

| C=N and C=C Stretch (Pyridine Ring) | 1600 - 1450 | Medium to Strong |

| C-F Stretch | 1100 - 1000 | Strong |

| C-Cl Stretch | 800 - 600 | Strong |

Experimental Protocol for FTIR Spectroscopy

For a liquid or solid sample, Attenuated Total Reflectance (ATR) is a common and convenient sampling technique.[12]

-

Instrument Preparation:

-

Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of 3-Chloro-6-fluoro-2-methylpyridine directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

If the sample is a solid, apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is presented as a plot of transmittance or absorbance versus wavenumber.[13]

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue.

-

Caption: FTIR Spectroscopy Experimental Workflow.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[14] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[15][16] Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing volatile small molecules like 3-Chloro-6-fluoro-2-methylpyridine.[14][17][18][19][20]

Predicted Mass Spectrum and Interpretation

-

Molecular Ion (M⁺): The molecular weight of 3-Chloro-6-fluoro-2-methylpyridine (C₆H₅ClFN) is approximately 145.56 g/mol .[21] In the mass spectrum, the molecular ion peak (M⁺) is expected at m/z 145. The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion. Chlorine has two major isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Therefore, we expect to see an M⁺ peak at m/z 145 and an M+2 peak at m/z 147, with a relative intensity ratio of approximately 3:1.

-

Fragmentation: Electron impact (EI) ionization is a high-energy technique that causes the molecular ion to fragment.[15][17] Common fragmentation pathways for this molecule could include:

-

Loss of a chlorine radical (•Cl), resulting in a fragment at m/z 110.

-

Loss of a methyl radical (•CH₃), leading to a fragment at m/z 130.

-

Loss of HCN, a common fragmentation for pyridine rings, resulting in a fragment at m/z 118.

-

Table 4: Predicted Key Fragments in the Mass Spectrum of 3-Chloro-6-fluoro-2-methylpyridine

| m/z | Identity | Notes |

| 147 | [M+2]⁺ | Isotope peak due to ³⁷Cl |

| 145 | [M]⁺ | Molecular Ion (with ³⁵Cl) |

| 130 | [M - CH₃]⁺ | Loss of a methyl radical |

| 118 | [M - HCN]⁺ | Loss of hydrogen cyanide |

| 110 | [M - Cl]⁺ | Loss of a chlorine radical |

Experimental Protocol for GC-MS

-

Sample Preparation:

-

Prepare a dilute solution of 3-Chloro-6-fluoro-2-methylpyridine in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

-

GC-MS Instrument Setup:

-

The gas chromatograph separates the components of the sample before they enter the mass spectrometer.[14][20]

-

Injection: A small volume (typically 1 µL) of the sample solution is injected into the heated injection port of the GC, where it is vaporized.[20]

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column.[17][19] The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase (the column coating).

-

-

Mass Spectrometry Data Acquisition:

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with electrons (Electron Impact ionization).[17]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

-

Caption: GC-MS Experimental Workflow.

Conclusion

The comprehensive spectroscopic analysis of 3-Chloro-6-fluoro-2-methylpyridine, utilizing NMR, FTIR, and MS, provides a robust framework for its structural confirmation and purity assessment. While this guide presents predicted data based on established spectroscopic principles, it is imperative for researchers to acquire experimental data for definitive characterization. The detailed protocols and workflow diagrams herein offer a reliable roadmap for achieving high-quality, reproducible results, ensuring the scientific integrity of subsequent research and development activities.

References

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Hornak, J. P. (n.d.). The Basics of NMR. Retrieved from [Link]

-

JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]

-

Kleinpeter, E., Thomas, S., Brühl, I., & Heilmann, D. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. [Link]

-

Western University. (2013). NMR Sample Preparation. Retrieved from [Link]

-

EAG Laboratories. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS). Retrieved from [Link]

-

UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

-

Innovatech Labs. (2022). How Does FTIR Analysis Work?. Retrieved from [Link]

-

Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477. [Link]

-

University of California, San Diego. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

-

University of Houston-Clear Lake. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

Andersen, F. A., Bak, B., Brodersen, S., & Rastrup‐Andersen, J. (1954). Infrared Absorption Spectra of Monodeuterated Pyridines. The Journal of Chemical Physics, 22(7), 1297–1297. [Link]

-

Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. ResearchGate. [Link]

-

Vázquez-Martínez, J., & López, M. G. (2020). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. IntechOpen. [Link]

-

Wikipedia. (n.d.). Gas chromatography–mass spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

-

Pacific BioLabs. (n.d.). Gas Chromatography – GC and GC-MS. Retrieved from [Link]

-

Iglesias-Reguant, A., Reis, H., Medved', M., Ośmiałowski, B., Zaleśny, R., & Luis, J. M. (2023). Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine⋯perfluorohaloarene complexes. Physical Chemistry Chemical Physics, 25(30), 20047–20055. [Link]

-

PubChem. (n.d.). 6-Chloro-3-fluoro-2-methylpyridine. Retrieved from [Link]

-

SCION Instruments. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) | Analysis. Retrieved from [Link]

-

Iglesias-Reguant, A., Reis, H., Medved', M., Ośmiałowski, B., Zaleśny, R., & Luis, J. M. (2023). (PDF) Decoding the infrared spectra changes upon formation of molecular complexes: The case of halogen bonding in pyridine. ResearchGate. [Link]

-

Iglesias-Reguant, A., Reis, H., Medved', M., Ośmiałowski, B., Zaleśny, R., & Luis, J. M. (2023). Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine⋯perfluorohaloarene complexes. RSC Publishing. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PubMed Central. [Link]

-

Cox, R. H., & Bothner-By, A. A. (1969). Proton magnetic resonance spectra of tautomeric substituted pyridines and their conjugate acids. The Journal of Physical Chemistry, 73(8), 2465–2469. [Link]

-

Long, D. A., Murfin, F. S., Hales, J. L., & Kynaston, W. (1956). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 34(11), 1657–1665. [Link]

- Kaçka, M., & Urbański, T. (1967). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Académie Polonaise des Sciences, Série des sciences chimiques, 15(8), 347–350.

-

Kanniyappan, K., Perumalsamy, M., & Chidambaram, R. (n.d.). S1 Rhodium-Catalyzed One-Pot Synthesis of Substituted Pyridine Derivatives from α,β-Unsaturated Ketoximes and Alkynes. Amazon AWS. [Link]

-

Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. [Link]

-

SpectraBase. (n.d.). Pyridine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Modgraph. (n.d.). C13 NMR and X-Nuclei Reference Database. Retrieved from [Link]

-

University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-2-methylpyridine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine, 2-methyl-. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine, 2-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-2,6-dimethylpyridine. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. sci-hub.se [sci-hub.se]

- 4. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. organomation.com [organomation.com]

- 7. depts.washington.edu [depts.washington.edu]

- 8. sites.bu.edu [sites.bu.edu]

- 9. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 10. publish.uwo.ca [publish.uwo.ca]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 13. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]

- 14. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 17. GC-MS Analytical Testing Lab Services | EAG Laboratories [eag.com]

- 18. researchgate.net [researchgate.net]

- 19. pacificbiolabs.com [pacificbiolabs.com]

- 20. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis [scioninstruments.com]

- 21. 6-Chloro-3-fluoro-2-methylpyridine | C6H5ClFN | CID 19867376 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 3-Chloro-6-fluoro-2-methylpyridine

A Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-6-fluoro-2-methylpyridine is a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery. The strategic placement of chloro, fluoro, and methyl groups on the pyridine ring can significantly influence its physicochemical properties, including solubility and stability, which are critical parameters for its potential application in pharmaceutical development. Understanding these characteristics is paramount for formulation development, pharmacokinetic studies, and ensuring the shelf-life of any resulting product.

This technical guide provides a comprehensive overview of the anticipated solubility and stability profile of 3-chloro-6-fluoro-2-methylpyridine, based on data from its isomers and general principles of organic chemistry. Furthermore, it outlines detailed experimental protocols for the empirical determination of these properties.

Physicochemical Properties: An Isomer-Based Estimation

Due to the lack of direct experimental data for 3-chloro-6-fluoro-2-methylpyridine, we present a comparative summary of the known properties of its close structural isomers. These isomers share the same molecular formula (C₆H₅ClFN) and molecular weight, making them valuable surrogates for estimating the properties of the target compound.[1]

| Property | 6-Chloro-3-fluoro-2-methylpyridine | 2-Chloro-5-fluoro-3-methylpyridine | 3-Chloro-6-fluoro-2-methylpyridine (Predicted) |

| CAS Number | 884494-78-4 | 38186-84-4 | 1214342-64-9[2] |

| Molecular Formula | C₆H₅ClFN[1] | C₆H₅ClFN[3] | C₆H₅ClFN |

| Molecular Weight | 145.56 g/mol [1] | 145.56 g/mol [3] | 145.56 g/mol |

| XLogP3 (Lipophilicity) | 2.3[1] | 2.3[3] | ~2.3 |

| Appearance | Not specified | Not specified | Likely a colorless to pale yellow liquid or low-melting solid |

XLogP3 is a computed measure of hydrophobicity. A higher value indicates lower water solubility.

Solubility Profile

The solubility of a compound is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile. Based on its predicted lipophilicity (XLogP3 ≈ 2.3), 3-chloro-6-fluoro-2-methylpyridine is expected to have low solubility in aqueous media and higher solubility in organic solvents.

Predicted Solubility

The following table provides an estimated solubility profile in common laboratory solvents. These predictions are based on the principle of "like dissolves like" and the known behavior of similar halogenated pyridines.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The pyridine nitrogen can act as a hydrogen bond acceptor, but the overall hydrophobic nature of the substituted ring will limit solubility in highly polar protic solvents. |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | The polarity of these solvents can interact with the dipole moment of the molecule without the energetic cost of disrupting a strong hydrogen-bonding network. |

| Non-Polar | Hexanes, Toluene | Moderate to High | The aromatic ring and methyl group contribute to van der Waals interactions with non-polar solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | The presence of a chlorine atom on the molecule suggests favorable interactions with chlorinated solvents. |

Experimental Determination of Solubility

A robust understanding of solubility requires empirical testing. The following is a standard protocol for determining the solubility of a compound like 3-chloro-6-fluoro-2-methylpyridine.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of 3-chloro-6-fluoro-2-methylpyridine in various solvents at a specified temperature.

Materials:

-

3-Chloro-6-fluoro-2-methylpyridine

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, acetonitrile, hexane)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of 3-chloro-6-fluoro-2-methylpyridine to a vial containing a known volume of the test solvent.

-

Seal the vials and place them on an orbital shaker in a constant temperature bath (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the samples to stand undisturbed for at least one hour.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 3-chloro-6-fluoro-2-methylpyridine in the diluted supernatant using a validated HPLC method.

-

Calculate the solubility in mg/mL or mol/L.

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

The stability of a pharmaceutical compound is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity. Degradation can lead to loss of potency and the formation of potentially toxic impurities.

Predicted Stability

Halogenated pyridines can be susceptible to degradation under various stress conditions:

-

Hydrolytic Stability: The compound is likely to be more stable at neutral pH. In strongly acidic or basic conditions, hydrolysis of the chloro or fluoro substituents may occur, although the C-F bond is generally more resistant to cleavage than the C-Cl bond.

-

Oxidative Stability: The pyridine ring can be susceptible to oxidation, potentially forming N-oxides. The electron-withdrawing nature of the halogen substituents may offer some protection against oxidation.

-

Photostability: Aromatic systems can be sensitive to light, particularly UV radiation, which can induce degradation through radical mechanisms.

-

Thermal Stability: The compound is expected to be reasonably stable at ambient temperatures. At elevated temperatures, decomposition may occur.

Experimental Assessment of Stability: Forced Degradation Studies

Forced degradation (stress testing) is essential to identify potential degradation products and establish the intrinsic stability of the molecule.[4][5] These studies are a regulatory expectation and are crucial for the development of stability-indicating analytical methods.[6][7]

Protocol 2: Forced Degradation Study

Objective: To investigate the degradation of 3-chloro-6-fluoro-2-methylpyridine under various stress conditions.

Materials:

-

3-Chloro-6-fluoro-2-methylpyridine

-

Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%, 30%)

-

Temperature-controlled ovens

-

Photostability chamber with controlled light (UV and visible) and temperature

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Sample Preparation: Prepare solutions of 3-chloro-6-fluoro-2-methylpyridine in a suitable solvent (e.g., a mixture of water and an organic co-solvent if solubility is low). Also, prepare solid samples for thermal and photostability testing.

-

Acid Hydrolysis: Treat the sample solution with HCl at different concentrations and temperatures (e.g., room temperature, 60°C).

-

Base Hydrolysis: Treat the sample solution with NaOH at different concentrations and temperatures.

-

Oxidation: Treat the sample solution with H₂O₂ at room temperature.

-

Thermal Degradation: Expose solid and solution samples to elevated temperatures (e.g., 60°C, 80°C).

-

Photodegradation: Expose solid and solution samples to light in a photostability chamber.

-

Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method. The use of a PDA detector can help in assessing peak purity, while an MS detector is invaluable for identifying the mass of degradation products.

-

Mass Balance: Aim for 5-20% degradation.[8] Calculate the mass balance to ensure that all degradation products are accounted for.

Caption: Workflow for a Forced Degradation Study.

Conclusion

While specific experimental data for 3-chloro-6-fluoro-2-methylpyridine remains to be published, a scientifically sound estimation of its solubility and stability can be derived from the properties of its structural isomers and the general behavior of halogenated pyridines. It is anticipated to be a lipophilic compound with good solubility in organic solvents and limited solubility in aqueous media. Its stability will be influenced by pH, temperature, and light exposure. The experimental protocols provided in this guide offer a robust framework for the empirical determination of these critical parameters, which is essential for advancing the development of this and other novel chemical entities.

References

-

Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

ChemBK. 3-CHLORO-6-FLUORO-2-METHYLPYRIDINE. Retrieved from [Link]

-

Lead Sciences. 3-Chloro-2-fluoro-6-methylpyridine. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

-

PubChem. 6-Chloro-3-fluoro-2-methylpyridine. Retrieved from [Link]

-

Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analytica Acta, 5(3), 1-10. Retrieved from [Link]

-

SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

-

MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

Cynor Laboratories. 2- Amino-3,5 -dibromo4-MethylPyridine (3430-29-3). Retrieved from [Link]

-

PrepChem.com. Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde. Retrieved from [Link]

-

PubChem. 2-Chloro-3-fluoro-6-methylpyridine. Retrieved from [Link]

-

PubChem. 2-Chloro-5-fluoro-3-methylpyridine. Retrieved from [Link]

- Google Patents. Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

-

Wikipedia. 2-Methylpyridine. Retrieved from [Link]

-

PubChem. 3-Chloro-2-methylpyridine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Art of Custom Synthesis: Leveraging 2-Chloro-6-methylpyridine. Retrieved from [Link]

Sources

- 1. 6-Chloro-3-fluoro-2-methylpyridine | C6H5ClFN | CID 19867376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 2-Chloro-5-fluoro-3-methylpyridine | C6H5ClFN | CID 12852014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. sgs.com [sgs.com]

An In-depth Technical Guide to 3-Chloro-6-fluoro-2-methylpyridine: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-6-fluoro-2-methylpyridine, a key heterocyclic building block in modern medicinal and agricultural chemistry. The document delves into the historical context of its development, details its synthesis, and explores its applications as a critical intermediate in the creation of complex molecular architectures. By examining the causality behind synthetic choices and providing detailed experimental insights, this guide serves as an essential resource for researchers engaged in the discovery and development of novel chemical entities.

Introduction: The Strategic Importance of Halogenated Pyridines

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and agrochemicals, owing to its unique electronic properties and its ability to engage in various biological interactions. The strategic introduction of halogen atoms, such as chlorine and fluorine, onto the pyridine ring significantly modulates the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This has made halogenated pyridines highly sought-after intermediates in the design and synthesis of new drugs and crop protection agents.[1][2]

3-Chloro-6-fluoro-2-methylpyridine (CAS No. 1214342-64-9) has emerged as a particularly valuable building block.[3] The specific arrangement of its substituents—a chloro group at the 3-position, a fluoro group at the 6-position, and a methyl group at the 2-position—offers a unique combination of steric and electronic properties, providing chemists with a versatile platform for constructing complex molecules.[1] This guide will explore the discovery, synthesis, and application of this important synthetic intermediate.

Discovery and History: An Evolution of Synthetic Strategy

The precise first synthesis of 3-Chloro-6-fluoro-2-methylpyridine is not prominently documented in a single seminal publication. Its emergence is more of an evolutionary step in the broader development of halogenated pyridine chemistry. The historical context for its discovery lies in the extensive research into functionalized pyridines as key intermediates for bioactive compounds.

The general strategy for the synthesis of fluoropyridines often involves the halogen exchange (HALEX) reaction, where a chloro-substituent is displaced by a fluoride anion. This approach has been a cornerstone in the industrial production of many fluorinated aromatic compounds. The development of efficient fluorinating agents and reaction conditions has been a key enabler for the synthesis of a wide variety of fluorinated heterocycles, including derivatives of 2-methylpyridine.

While a specific "discovery" paper for 3-Chloro-6-fluoro-2-methylpyridine is not readily identifiable, its existence and utility are evident from its inclusion in the catalogs of chemical suppliers and its implicit use in patent literature focused on the synthesis of more complex molecules. Its development can be seen as a logical progression in the quest for novel building blocks with tailored reactivity for use in drug discovery and agrochemical research.

Synthesis of 3-Chloro-6-fluoro-2-methylpyridine: A Technical Protocol

The synthesis of 3-Chloro-6-fluoro-2-methylpyridine is typically achieved through a nucleophilic aromatic substitution reaction, specifically a halogen exchange (HALEX) reaction. The most logical precursor for this synthesis is 2,6-dichloro-3-methylpyridine. In this process, one of the chlorine atoms is selectively replaced by a fluorine atom.

Underlying Principles of the Synthetic Route

The choice of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), is critical. These solvents effectively solvate the cation of the fluoride salt (e.g., Cs⁺ from CsF or K⁺ from KF), leaving a "naked" and highly nucleophilic fluoride anion. This enhances the rate of the nucleophilic aromatic substitution.

Cesium fluoride (CsF) is often the fluorinating agent of choice due to its high solubility in polar aprotic solvents and the high reactivity of the resulting fluoride anion. The reaction temperature is also a key parameter and is typically elevated to overcome the activation energy of the substitution reaction on the electron-deficient pyridine ring.

Experimental Protocol: Fluorination of 2,6-dichloro-3-methylpyridine

The following protocol is a representative procedure for the synthesis of 3-Chloro-6-fluoro-2-methylpyridine, based on established methods for the fluorination of dichloropyridines.[4]

Reaction Scheme:

Sources

- 1. US4435573A - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]

- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 3-Chloro-2-fluoro-pyridine synthesis - chemicalbook [chemicalbook.com]

The Enigmatic Building Block: A Technical Guide to 3-Chloro-6-fluoro-2-methylpyridine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyridines are a cornerstone of modern medicinal and agrochemical research, offering a versatile scaffold for the development of novel bioactive molecules. Among these, 3-Chloro-6-fluoro-2-methylpyridine (CAS No. 1214342-64-9) presents a unique combination of electronic and steric properties. This technical guide provides a comprehensive overview of its known physical and chemical characteristics, discusses its synthetic potential, and explores its likely applications based on the reactivity of its functional groups. While detailed experimental data for this specific isomer remains elusive in publicly accessible literature, this paper aims to provide a foundational understanding for researchers interested in its utility as a chemical intermediate.

Core Molecular Characteristics

3-Chloro-6-fluoro-2-methylpyridine is a halogenated pyridine derivative with the molecular formula C₆H₅ClFN and a molecular weight of 145.56 g/mol .[1][2] The strategic placement of a chlorine atom at the 3-position, a fluorine atom at the 6-position, and a methyl group at the 2-position creates a distinct electronic and steric environment on the pyridine ring.

Table 1: Core Physical and Chemical Identifiers

| Property | Value | Source(s) |

| CAS Number | 1214342-64-9 | [1][2] |

| Molecular Formula | C₆H₅ClFN | [1][2] |

| Molecular Weight | 145.56 g/mol | [1][2] |

The presence of the electronegative chlorine and fluorine atoms significantly influences the electron density of the pyridine ring, making it susceptible to certain types of chemical transformations. The methyl group provides a steric hindrance that can influence the regioselectivity of reactions. As a substituted pyridine, it is expected to be a polar molecule with moderate to good solubility in polar organic solvents.[3]

Synthetic Pathways and Reactivity Profile

The synthesis of polysubstituted pyridines often involves multi-step sequences. While a specific, documented synthesis for 3-Chloro-6-fluoro-2-methylpyridine is not publicly detailed, analogous preparations of related halogenated pyridines can provide insight into potential synthetic routes. These often involve the construction of the pyridine ring from acyclic precursors or the modification of an existing pyridine scaffold through halogenation, diazotization, and substitution reactions.

The true value of 3-Chloro-6-fluoro-2-methylpyridine lies in its potential as a versatile chemical intermediate. The chlorine and fluorine atoms at positions 3 and 6, respectively, are key reactive sites.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the nitrogen atom and the halogen substituents make the pyridine ring susceptible to nucleophilic aromatic substitution. The chlorine atom at the 3-position and the fluorine atom at the 6-position are both potential leaving groups. The relative reactivity of these positions towards nucleophiles would depend on the reaction conditions and the nature of the incoming nucleophile. This reactivity is fundamental for introducing a wide variety of functional groups, such as amines, alcohols, and thiols, which are crucial for building molecular complexity in drug candidates.

Cross-Coupling Reactions

The chloro substituent at the 3-position serves as a handle for various transition-metal-catalyzed cross-coupling reactions. Methodologies like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings would likely be applicable, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This capability is paramount in modern drug discovery for the synthesis of biaryl and other complex molecular architectures.

Figure 1: A conceptual workflow illustrating the potential synthetic transformations of 3-Chloro-6-fluoro-2-methylpyridine, highlighting its utility as a versatile intermediate in the synthesis of more complex molecules.

Potential Applications in Drug Discovery and Agrochemicals

Halogenated pyridine scaffolds are prevalent in a multitude of approved pharmaceuticals and agrochemicals. The presence of chlorine and fluorine can significantly enhance the biological activity and pharmacokinetic properties of a molecule, such as metabolic stability and binding affinity.

While there are no publicly documented examples of specific drugs or pesticides synthesized directly from 3-Chloro-6-fluoro-2-methylpyridine, its structural motifs are analogous to those found in various bioactive compounds. Its isomers and related halogenated pyridines are known intermediates in the synthesis of compounds targeting a wide range of diseases and pests. For instance, related bromo-chloro-methylpyridines are utilized as precursors for active pharmaceutical ingredients (APIs) and in the development of advanced pesticide formulations. The unique substitution pattern of 3-Chloro-6-fluoro-2-methylpyridine makes it a promising candidate for generating novel compound libraries for screening and lead optimization in both medicinal and agricultural chemistry.

Spectroscopic Characterization (Anticipated)

Detailed, experimentally verified spectroscopic data for 3-Chloro-6-fluoro-2-methylpyridine is not available in the public domain. However, based on its structure, the following spectral characteristics can be anticipated:

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine ring and a singlet for the methyl protons. The coupling patterns and chemical shifts of the aromatic protons would be influenced by the adjacent chloro, fluoro, and methyl substituents.

-

¹³C NMR: The carbon NMR spectrum would display six signals corresponding to the six carbon atoms of the substituted pyridine ring. The chemical shifts would be indicative of the electronic environment of each carbon, with the carbons attached to the halogens and nitrogen showing characteristic downfield shifts.

-

¹⁹F NMR: A singlet would be expected in the fluorine NMR spectrum, corresponding to the fluorine atom at the 6-position.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (145.56 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a molecule containing one chlorine atom.

Safety and Handling

As with any halogenated organic compound, 3-Chloro-6-fluoro-2-methylpyridine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. While specific toxicity data for this compound is not available, related halogenated pyridines are often classified as irritants to the skin, eyes, and respiratory system. All handling and disposal should be in accordance with institutional and local regulations.

Conclusion and Future Outlook

3-Chloro-6-fluoro-2-methylpyridine represents an intriguing yet underexplored building block for synthetic chemistry. Its unique substitution pattern offers a promising platform for the development of novel pharmaceuticals and agrochemicals. The anticipated reactivity at the halogenated positions provides a clear pathway for diversification and the creation of complex molecular architectures.

The primary challenge for researchers is the current lack of detailed, publicly available experimental data, including validated synthetic protocols and comprehensive characterization. Future work in this area should focus on the development of an efficient and scalable synthesis of this compound, followed by a thorough investigation of its physical properties and reactivity. Such studies would undoubtedly unlock the full potential of 3-Chloro-6-fluoro-2-methylpyridine as a valuable tool for innovation in the life sciences.

References

-

MOLBASE. 3-chloro-6-fluoro-2-methylpyridine price & availability. Available from: [Link]

-

ChemBK. 3-CHLORO-6-FLUORO-2-METHYLPYRIDINE. Available from: [Link]

Sources

The Strategic Intermediate: Unlocking Novel Chemistries with 3-Chloro-6-fluoro-2-methylpyridine

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyridine scaffold is a cornerstone of modern medicinal and agricultural chemistry, prized for its presence in numerous FDA-approved drugs and blockbuster agrochemicals.[1] Within this privileged class of heterocycles, strategic halogenation patterns offer a powerful tool for fine-tuning physicochemical properties and providing versatile handles for synthetic elaboration. 3-Chloro-6-fluoro-2-methylpyridine emerges as a particularly compelling, yet underexplored, building block. The unique electronic environment created by the chloro, fluoro, and methyl substituents imparts a distinct reactivity profile, opening avenues for the synthesis of novel bioactive molecules. This guide provides an in-depth analysis of the synthetic pathways to 3-Chloro-6-fluoro-2-methylpyridine, explores its reactivity in key cross-coupling and substitution reactions, and outlines promising, yet untapped, research areas for its application in drug discovery and materials science.

Physicochemical Properties and Structural Attributes

3-Chloro-6-fluoro-2-methylpyridine is a halogenated derivative of 2-picoline. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₅ClFN | PubChem[2] |

| Molecular Weight | 145.56 g/mol | PubChem[2] |

| IUPAC Name | 6-chloro-3-fluoro-2-methylpyridine | PubChem[2] |

| CAS Number | 1214342-64-9 | ChemBK[3] |

| Predicted XLogP3 | 2.3 | PubChem[2] |

The presence of both a chlorine and a fluorine atom on the pyridine ring significantly influences its electronic properties. The fluorine atom at the 3-position and the chlorine atom at the 6-position, both being electron-withdrawing, decrease the electron density of the pyridine ring, making it more susceptible to nucleophilic attack. The methyl group at the 2-position is a weak electron-donating group. This unique combination of substituents creates a nuanced reactivity profile that can be exploited for selective chemical transformations.

Synthesis of the Core Scaffold: A Proposed Pathway

A proposed multi-step synthesis is as follows:

-

Diazotization: The amino group of 2-amino-6-chloro-3-methylpyridine is converted to a diazonium salt using sodium nitrite in the presence of a strong acid, such as tetrafluoroboric acid (HBF₄).

-

Balz-Schiemann Reaction: The resulting diazonium tetrafluoroborate salt is then subjected to thermal or photochemical decomposition to introduce the fluorine atom at the 2-position, yielding 2-fluoro-6-chloro-3-methylpyridine.

-

Nitration: The 2-fluoro-6-chloro-3-methylpyridine is then nitrated to introduce a nitro group onto the pyridine ring.

-

Reduction: The nitro group is subsequently reduced to an amino group.

-

Sandmeyer Reaction: The newly introduced amino group is diazotized and then displaced with a chloride or fluoride, depending on the desired final product.

An alternative approach could involve the halogen exchange of a dichlorinated precursor. For instance, a process analogous to the synthesis of 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine could be envisioned, where a dichlorinated methylpyridine derivative undergoes a fluorine-chlorine exchange reaction in the liquid phase with anhydrous hydrogen fluoride.[4]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 6-Chloro-3-fluoro-2-methylpyridine | C6H5ClFN | CID 19867376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 3-chloro-6-fluoro-2-methylpyridine (C6H5ClFN) [pubchemlite.lcsb.uni.lu]

- 4. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safe Handling of 3-Chloro-6-fluoro-2-methylpyridine

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided herein is synthesized from safety data for structurally analogous compounds due to the absence of a specific Safety Data Sheet (SDS) for 3-Chloro-6-fluoro-2-methylpyridine. Always consult with your institution's Environmental Health and Safety (EHS) department and refer to the most current safety data for any chemical before handling.

Introduction: Understanding the Compound

3-Chloro-6-fluoro-2-methylpyridine is a halogenated pyridine derivative. Such compounds are versatile building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The presence of chloro, fluoro, and methyl functional groups on the pyridine ring imparts specific reactivity and physical properties. However, these features also necessitate stringent safety protocols due to potential biological activity and reactivity. This guide provides a comprehensive overview of the likely hazards and recommended handling procedures for 3-Chloro-6-fluoro-2-methylpyridine, based on data from closely related analogues.

Hazard Identification and Classification

Based on the hazard classifications of structurally similar compounds such as 3-Chloropyridine, 2-Fluoro-6-methylpyridine, and other halogenated pyridines, 3-Chloro-6-fluoro-2-methylpyridine is anticipated to be classified under the Globally Harmonized System (GHS) as follows.[1]

Anticipated GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 4 | H227: Combustible liquid.[1][2] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2][3] |

| Acute Toxicity, Dermal | Category 3 or 4 | H311 or H312: Toxic or harmful in contact with skin.[1] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][3][4][5] |

| Serious Eye Damage/Eye Irritation | Category 2A or 2B | H319 or H320: Causes serious eye irritation.[1][2][3][4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][3][5] |

Signal Word: Warning or Danger [1][4]

Pictograms:

Physical and Chemical Properties

| Property | 2-Fluoro-6-methylpyridine[6] | 3-Chloropyridine[1] | 2-Chloro-3-methylpyridine | 3-Bromo-6-fluoro-2-methylpyridine[4] |

| Molecular Formula | C6H6FN | C5H4ClN | C6H6ClN | C6H5BrFN |

| Molecular Weight | 111.12 g/mol | 113.54 g/mol | 127.57 g/mol | Not Specified |

| Appearance | Colorless liquid | Pale yellow to wine red liquid | White to Yellow to Green clear liquid | Not Specified |

| Boiling Point | 140 - 141 °C | Not Specified | Not Specified | Not Specified |

| Flash Point | 66.7 °C (closed cup) | Not Specified | Not Specified | Not Specified |

| Density | 1.077 g/cm³ at 25 °C | Not Specified | Not Specified | Not Specified |

Safe Handling and Storage Protocols

The causality behind these handling protocols is to minimize all routes of exposure (inhalation, ingestion, skin and eye contact) and to prevent fire hazards.

4.1. Engineering Controls:

-

Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is mandatory for all operations that may generate vapors, mists, or aerosols.[1][7] Local exhaust ventilation is preferred to general room ventilation.[1]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[1][7]

4.2. Personal Protective Equipment (PPE): The selection of PPE is critical and should be based on a thorough risk assessment.

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations with a higher risk of splashing.[1][4][7]

-

Skin Protection:

-